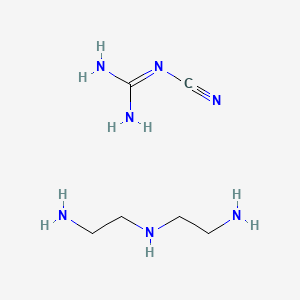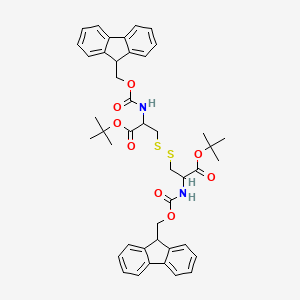
(Fmoc-Cys-OtBu)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Fmoc-Cys-OtBu): Nα-Fmoc-S-tert-butyl-L-cysteine , is a derivative of the amino acid cysteine. It is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions. The compound features a fluorenylmethyloxycarbonyl (Fmoc) group protecting the amino group and a tert-butyl (tBu) group protecting the thiol group of cysteine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Fmoc-Cys-OtBu) typically involves the protection of the amino and thiol groups of cysteine. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butyl group is introduced using tert-butyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods: In industrial settings, the synthesis of (Fmoc-Cys-OtBu) is carried out using automated peptide synthesizers. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group is removed using piperidine, and the tert-butyl group is removed using trifluoroacetic acid (TFA) .
Chemical Reactions Analysis
Types of Reactions: (Fmoc-Cys-OtBu) undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the tert-butyl group using TFA.
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal and TFA for tert-butyl removal.
Oxidation: Hydrogen peroxide or iodine for disulfide formation.
Major Products:
Deprotected Cysteine Derivatives: Resulting from the removal of protecting groups.
Disulfides: Formed from the oxidation of the thiol group.
Scientific Research Applications
Chemistry: (Fmoc-Cys-OtBu) is extensively used in SPPS for the synthesis of peptides and proteins. It allows for the incorporation of cysteine residues in peptides, which are crucial for forming disulfide bonds and maintaining protein structure .
Biology and Medicine: In biological research, (Fmoc-Cys-OtBu) is used to synthesize peptides that mimic natural proteins. These peptides are used in studies of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Industry: In the pharmaceutical industry, (Fmoc-Cys-OtBu) is used in the synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and therapeutic agents .
Mechanism of Action
The primary function of (Fmoc-Cys-OtBu) in SPPS is to protect the amino and thiol groups of cysteine during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, while the tert-butyl group protects the thiol group. These protecting groups are removed at specific stages of the synthesis to allow for the formation of peptide bonds and disulfide bridges .
Comparison with Similar Compounds
Nα-Fmoc-S-trityl-L-cysteine (Fmoc-Cys(Trt)-OH): Similar to (Fmoc-Cys-OtBu) but with a trityl group protecting the thiol group.
Nα-Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH): Uses an acetamidomethyl group for thiol protection.
Nα-Fmoc-S-triphenylmethyl-L-cysteine (Fmoc-Cys(Trt)-OH): Another variant with a triphenylmethyl group.
Uniqueness: (Fmoc-Cys-OtBu) is unique due to its use of the tert-butyl group for thiol protection, which provides stability under acidic conditions and is easily removed using TFA. This makes it particularly useful in SPPS where mild deprotection conditions are required .
Properties
Molecular Formula |
C44H48N2O8S2 |
|---|---|
Molecular Weight |
797.0 g/mol |
IUPAC Name |
tert-butyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50) |
InChI Key |
IQCNHOFZFYLKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


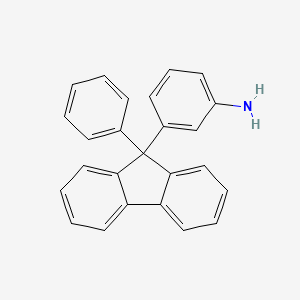
![6-(4-Nitrophenyl)-5-piperazin-1-ylmethyl-imidazo-[2,1-b]thiazole](/img/structure/B13388076.png)
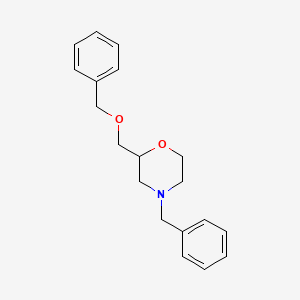
![(3R,5R)-1,3,5-tris[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13388087.png)

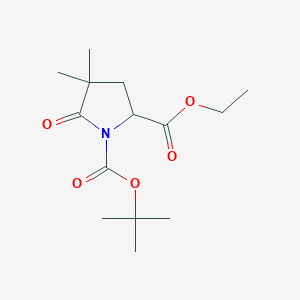
![[3-[2-[7a-methyl-1-[6-methyl-6-(oxan-2-yloxy)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13388125.png)
![3-(2,2-Dimethyl-1,3-dioxolan-4-yl)-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]octan-4-amine](/img/structure/B13388135.png)

![N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride](/img/structure/B13388138.png)

![1R,2R-N-[3,5-bis(trifluoromethyl)]benzene sulfonamide-1,2-diphenyl ethylenediamine](/img/structure/B13388149.png)
